2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethylamine group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
The synthesis of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete reduction and formation of the desired product .
Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized through a catalytic hydrogenation process, where 3,4-difluorophenylacetonitrile is hydrogenated in the presence of a palladium catalyst and ethylamine. This method offers higher yields and is more suitable for large-scale production .
Analyse Chemischer Reaktionen
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine: This compound differs by having a methyl group instead of an ethyl group.
2-(3,4-Difluorophenyl)-1-propylpyrrolidin-3-amine:
2-(3,4-Difluorophenyl)-1-isopropylpyrrolidin-3-amine: The isopropyl group introduces steric hindrance, affecting the compound’s interactions with molecular targets and its overall reactivity.
Eigenschaften
Molekularformel |
C12H16F2N2 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3 |
InChI-Schlüssel |
DRLRFWDAPVSVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.